methyl 4-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester group at the 3-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester . Another method involves the cyclization of acetylenic ketones with hydrazine derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Ester Hydrolysis: Pyrazole-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
Methyl 4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and fungicides.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific biological system and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrazole-3-carboxylate: Lacks the chlorine substitution at the 4-position.
4-Chloro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
1-Phenyl-3-methyl-4-chloro-1H-pyrazole: Contains a phenyl group at the 1-position instead of a methyl ester.
Uniqueness
Methyl 4-chloro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methyl ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQWWCPNUDMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428078 |
Source
|
Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005584-90-6 |
Source
|
Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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